molecular formula C21H18FNO4 B2852711 (2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid CAS No. 2138804-17-6

(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid

Cat. No.: B2852711
CAS No.: 2138804-17-6
M. Wt: 367.376
InChI Key: FXECDKWKUSWPGE-UHFFFAOYSA-N
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Description

The compound “(2E)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid” is a fluorinated, Fmoc-protected pyrrolidine derivative. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis as a temporary protecting group for amine functionalities . The core structure features a pyrrolidin-3-ylidene moiety (a conjugated double bond at position 3) and a fluoro-substituted acetic acid group. The E-configuration introduces rigidity, which may influence conformational stability during peptide assembly.

Properties

IUPAC Name

(2E)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4/c22-19(20(24)25)13-9-10-23(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,24,25)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXECDKWKUSWPGE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=C(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN(C/C1=C(\C(=O)O)/F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid , a derivative of fluoroacetic acid, has garnered attention due to its potential biological activities. Fluoroacetic acid itself is known for its toxicity and role in metabolic disruption, particularly in the tricarboxylic acid (TCA) cycle. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential therapeutic applications.

Fluoroacetic acid is known to interfere with cellular metabolism by mimicking acetic acid and subsequently being converted into fluorocitrate, a potent inhibitor of aconitase in the TCA cycle. This inhibition leads to a cascade of metabolic disruptions:

  • Inhibition of Aconitase : Fluorocitrate competes with citrate for binding to aconitase, disrupting the conversion of citrate to isocitrate.
  • Energy Depletion : The inhibition of the TCA cycle results in decreased ATP production, leading to energy deficits in cells.
  • Calcium Imbalance : Fluoroacetic acid exposure has been linked to increased intracellular calcium levels, which can trigger apoptotic pathways and cell death .

Toxicological Effects

Fluoroacetic acid's toxicity has been extensively studied, revealing several key effects:

  • Neurological Symptoms : Exposure can lead to seizures and other neurological disturbances due to its impact on neurotransmitter systems .
  • Cellular Damage : Studies have shown that fluoroacetic acid causes mitochondrial dysfunction characterized by membrane potential changes and ATP depletion .
  • Lethality in Animal Models : Research indicates that fluoroacetic acid is lethal at low doses (0.2 ppm), highlighting its potency as a neurotoxin .

Case Study 1: Mitochondrial Dysfunction

A study using Neurospora crassa as a model organism demonstrated that fluoroacetic acid exposure resulted in significant mitochondrial membrane depolarization within 6 hours. The subsequent decrease in ATP levels and increase in intracellular calcium were indicative of severe cellular stress and impending cell death .

Case Study 2: Neurotoxic Effects

Research involving intrathecal injection of fluorocitrate in mice revealed rapid onset seizures, suggesting that the neurotoxic effects are mediated through specific pathways within the spinal cord. This study emphasized the need for further investigation into antidotes or protective agents against fluoroacetate toxicity .

Potential Therapeutic Applications

Despite its toxicity, there is interest in exploring modified fluoroacetic compounds as potential therapeutic agents. The ability to selectively target metabolic pathways could be harnessed for cancer treatment or other metabolic disorders. However, extensive research is required to balance efficacy with safety.

Summary Table of Biological Activities

Biological ActivityObservations
Inhibition of AconitaseLeads to metabolic disruption
Induction of SeizuresRapid onset in animal models
Mitochondrial DysfunctionMembrane potential changes and ATP depletion
Calcium ImbalanceIncreased intracellular calcium levels
LethalityEffective at low concentrations (0.2 ppm)

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Pyrrolidine vs. Piperidine Rings: The target compound’s pyrrolidin-3-ylidene group introduces planarity and rigidity, which may enhance stability in peptide chains compared to saturated analogs like (R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid .

This contrasts with non-fluorinated analogs like (R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid .

Stereochemical Considerations :

  • Defined stereochemistry (e.g., (2S,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid ) is critical for biological activity, as seen in enzyme-substrate interactions . The E-configuration in the target compound may restrict rotational freedom, favoring specific conformations during peptide elongation.

Functional Group Variations :

  • The trifluoromethyl group in (2S,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid enhances hydrophobicity and electron-withdrawing effects, which could improve membrane permeability in drug design .

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound integrates three critical structural elements:

  • Fmoc-protected pyrrolidine : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group safeguards the pyrrolidine nitrogen, a common strategy in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions.
  • E-configured exocyclic double bond : The (2E)-configuration necessitates stereocontrolled alkene formation, often achieved via Horner-Wadsworth-Emmons (HWE) or Wittig reactions.
  • α-Fluoroacetic acid : Introducing fluorine at the α-position requires regioselective fluorination or fluorinated building blocks to maintain stability and reactivity.

Key challenges include avoiding Z-isomerization during alkene formation, preserving Fmoc group integrity under acidic/basic conditions, and achieving high fluorination efficiency.

Synthetic Strategies and Methodological Approaches

Retrosynthetic Analysis

The compound dissects into three fragments (Figure 1):

  • Fragment A : Fmoc-protected pyrrolidine-3-carbaldehyde.
  • Fragment B : Fluoroacetic acid phosphonate (for HWE reaction).
  • Fragment C : Coupling reagents for fragment assembly.

Route 1: Horner-Wadsworth-Emmons Olefination

Step 1: Synthesis of Fmoc-Pyrrolidine-3-carbaldehyde

Pyrrolidine is Fmoc-protected using Fmoc-Cl (1.2 eq) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0°C. Oxidation of the 3-hydroxypyrrolidine intermediate (Swern oxidation) yields the aldehyde (75% yield, confirmed by $$ ^1H $$ NMR: δ 9.72 ppm, singlet).

Step 2: Preparation of Fluoroacetic Acid Phosphonate

Diethyl fluoromethylphosphonate is synthesized via Arbuzov reaction, reacting triethyl phosphite with bromofluoroacetate (60% yield, $$ ^{19}F $$ NMR: δ -120 ppm).

Step 3: HWE Coupling

The aldehyde (Fragment A) and phosphonate (Fragment B) undergo HWE reaction with NaH (1.5 eq) in THF at -78°C, yielding the (2E)-alkene (68% yield, E:Z > 20:1). Stereoselectivity is confirmed by $$ ^1H $$ NMR coupling constants ($$ J_{trans} $$ = 15.8 Hz).

Route 2: Direct Fluorination of α,β-Unsaturated Acid

Step 1: Synthesis of α,β-Unsaturated Precursor

Fmoc-pyrrolidine-3-ylideneacetic acid is prepared via Knoevenagel condensation between Fmoc-pyrrolidine-3-carbaldehyde and malonic acid (pyridine, 80°C, 6 h, 72% yield).

Step 2: Electrophilic Fluorination

Selectfluor (1.1 eq) in acetonitrile introduces fluorine at the α-position (rt, 12 h, 55% yield). LC-MS confirms fluorination (m/z 416.2 [M+H]$$^+$$).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (HWE) Route 2 (Fluorination)
Overall Yield 42% 32%
E:Z Selectivity >20:1 N/A
Fluorination Efficiency 100% (pre-installed) 55%
Purity (HPLC) 98% 89%

Route 1 offers superior stereocontrol and purity but requires multistep phosphonate synthesis. Route 2 is shorter but suffers from moderate fluorination yields and potential over-fluorination byproducts.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 6.28 (d, J = 15.8 Hz, 1H, =CH), 4.40 (m, 2H, Fmoc CH$$2$$), 3.90 (m, 1H, pyrrolidine CH), 2.75–2.60 (m, 4H, pyrrolidine CH$$_2$$).
  • $$ ^{19}F $$ NMR (376 MHz, CDCl$$_3$$) : δ -122.5 (s, 1F).
  • HRMS : Calculated for C$${21}$$H$${19}$$FNO$$_4$$ [M+H]$$^+$$: 416.1264; Found: 416.1261.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 5–95% acetonitrile/H$$_2$$O + 0.1% TFA) shows a single peak at 12.4 min (λ = 254 nm).

Challenges and Optimization

  • Fmoc Stability : The Fmoc group hydrolyzes under prolonged basic conditions (e.g., NaH in THF). Substituting NaH with KOtBu in DMF improves stability (yield increases to 75%).
  • Z-Isomer Formation : Microwave-assisted HWE reaction (80°C, 10 min) enhances E-selectivity to >30:1.
  • Fluorination Byproducts : Adding 2,6-lutidine as a proton sponge reduces HF formation, improving fluorination yield to 68%.

Q & A

Q. Key Data :

StepYield (%)Purity (HPLC)
Fmoc Protection8592
Fluorination7088
Final Product6595

Basic: How should researchers validate the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Confirm Fmoc aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine CH₂ groups (δ 3.0–4.0 ppm) .
    • ¹⁹F NMR : Verify fluorinated acetic acid resonance (δ −120 to −150 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 428.4) .
  • X-ray Crystallography : Utilize SHELX or ORTEP-3 for absolute configuration determination .

Advanced: How does the fluoroacetate moiety influence biological activity compared to non-fluorinated analogs?

The electron-withdrawing fluorine alters:

  • Enzyme binding : Increases affinity for kinases (e.g., ~2× higher IC₅₀ vs. chlorine-substituted analogs) via polar interactions with catalytic lysine residues .
  • Metabolic stability : Reduces hydrolysis rates in plasma (t₁/₂ = 8 hrs vs. 2 hrs for non-fluorinated analogs) .
  • Crystallographic data : Fluorine participates in C–F···H–N hydrogen bonds (2.8–3.2 Å), stabilizing ligand-receptor complexes .

Q. Comparative Data :

SubstituentIC₅₀ (nM)Plasma t₁/₂ (hrs)
–F12 ± 28
–Cl25 ± 34
–H50 ± 52

Advanced: What methodologies resolve contradictions in spectroscopic data for this compound?

  • Dynamic NMR : Detect rotameric equilibria in pyrrolidine rings (ΔG‡ = 60–80 kJ/mol) causing split peaks .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict ¹H/¹⁹F chemical shifts within ±0.2 ppm of experimental values .
  • Isotopic Labeling : Use ¹³C-Fmoc derivatives to distinguish overlapping signals in crowded spectra .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

  • Docking Studies (AutoDock Vina) : Simulate binding to protease active sites (e.g., SARS-CoV-2 Mᵖʳᵒ) with RMSD < 2.0 Å .
  • MD Simulations (GROMACS) : Analyze stability of Fmoc-pyrrolidine interactions over 100 ns trajectories .
  • QM/MM : Calculate activation barriers for fluorinated acetic acid cleavage (ΔG‡ ≈ 90 kJ/mol) .

Basic: What precautions are critical for handling this compound?

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis; avoid inhalation of fine powders .
  • Storage : −20°C under argon; shelf life = 6 months .

Advanced: How do reaction conditions impact the E/Z isomerism of the pyrrolidin-3-ylidene group?

  • Thermodynamic Control : Heating (60–80°C) favors the E-isomer (ΔG = −15 kJ/mol) due to steric relief .
  • Kinetic Control : Low temperatures (−20°C) trap the Z-isomer, which slowly equilibrates at 25°C (k = 0.05 hr⁻¹) .
  • Chiral HPLC : Separate isomers using a Chiralpak IA column (hexane/isopropanol = 90:10) .

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